An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoyl Chloride for Advanced Research Applications
An In-Depth Technical Guide to 3-Iodo-5-nitrobenzoyl Chloride for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 3-Iodo-5-nitrobenzoyl chloride (CAS No. 1261640-59-8), a versatile halogenated aromatic compound with significant potential in organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity, and discusses its applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.
Introduction
3-Iodo-5-nitrobenzoyl chloride is a valuable bifunctional reagent characterized by a highly reactive acyl chloride group and an electron-deficient aromatic ring substituted with both an iodo and a nitro group. This unique combination of functional groups makes it an important intermediate for the synthesis of complex organic molecules. The presence of the iodo group allows for a variety of cross-coupling reactions, while the nitro group can be a precursor to an amino group or can influence the electronic properties of the molecule. The acyl chloride provides a ready handle for the formation of esters, amides, and other carbonyl derivatives. This guide aims to be an essential resource for scientists leveraging this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Iodo-5-nitrobenzoyl chloride is fundamental for its effective use in synthesis and for ensuring laboratory safety.
Core Chemical Data
| Property | Value |
| IUPAC Name | 3-iodo-5-nitrobenzoyl chloride |
| CAS Number | 1261640-59-8[1] |
| Molecular Formula | C₇H₃ClINO₃ |
| Molecular Weight | 311.46 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1)I)N(=O)[O-])C(=O)Cl |
| InChI Key | YWBIKGFMPQVZGT-UHFFFAOYSA-N |
Physical and Chemical Characteristics
While experimentally determined data for 3-Iodo-5-nitrobenzoyl chloride is not widely published, the properties of its precursor, 3-iodo-5-nitrobenzoic acid, and related benzoyl chlorides provide valuable context.
| Property | Value | Notes |
| Appearance | Expected to be a light yellow to brown solid | Based on the appearance of its precursor and related compounds. |
| Melting Point | Not available | The precursor, 3-iodo-5-nitrobenzoic acid, has a melting point of 164-168 °C[2]. |
| Boiling Point | Not available | Expected to decompose at high temperatures. |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Typical for acyl chlorides. |
| Stability | Moisture-sensitive. Stable under inert, dry conditions. | Hydrolyzes in the presence of water to the corresponding carboxylic acid. |
Synthesis and Purification
The most direct and common method for the synthesis of 3-Iodo-5-nitrobenzoyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Synthetic Workflow
Caption: Synthesis of 3-Iodo-5-nitrobenzoyl chloride.
Detailed Experimental Protocol
This protocol is based on established methods for the conversion of benzoic acids to benzoyl chlorides.[3][4]
Materials:
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3-Iodo-5-nitrobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Toluene or Dichloromethane
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N,N-Dimethylformamide (DMF, catalytic amount)
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Round-bottom flask with reflux condenser and gas trap
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Magnetic stirrer and heating mantle
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-iodo-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.
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Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
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Reagent Addition: Slowly add an excess of thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used). The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. This typically takes 2-4 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
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Purification: The crude 3-Iodo-5-nitrobenzoyl chloride can be purified by vacuum distillation or by recrystallization from a non-protic solvent like hexane.
Expertise & Experience Insight: The use of a catalytic amount of DMF can significantly accelerate the reaction rate. It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of both the thionyl chloride and the product. A gas trap containing a sodium hydroxide solution is necessary to neutralize the acidic gases produced.
Reactivity and Applications
3-Iodo-5-nitrobenzoyl chloride is a trifunctional molecule, and its reactivity is dictated by the interplay of its acyl chloride, iodo, and nitro groups.
Acyl Chloride Reactions
The acyl chloride is a highly electrophilic functional group and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form amides, esters, and other derivatives. This reactivity is central to its use as a building block in the synthesis of more complex molecules, including potential pharmaceuticals.
Caption: Reactivity of the acyl chloride group.
Aromatic Ring Transformations
The iodo and nitro groups on the aromatic ring provide opportunities for further functionalization:
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Cross-Coupling Reactions: The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3-position.
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Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline can then undergo a plethora of further reactions, such as diazotization followed by Sandmeyer reactions or serve as a nucleophile.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the acyl chloride can activate the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the iodo group under specific conditions.
Trustworthiness Note: The choice of reaction conditions is critical to selectively target one functional group over the others. For instance, to perform a cross-coupling reaction on the C-I bond without affecting the acyl chloride, the reaction should be carried out under anhydrous conditions, and the nucleophile for the coupling should not be reactive towards the acyl chloride.
Safety and Handling
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Hazards: Expected to be corrosive and cause severe skin burns and eye damage. It is a lachrymator (causes tearing). It will react with water, potentially violently, to release hydrogen chloride gas.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. An inert atmosphere is recommended for long-term storage.
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Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
3-Iodo-5-nitrobenzoyl chloride is a highly functionalized and versatile reagent with significant potential in synthetic chemistry. Its multiple reactive sites allow for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully exploit its synthetic utility in the development of novel compounds for a wide array of applications.
References
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Chem-Impex. 3-Iodo-5-nitrobenzoic acid. [Link]
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PubChem. 3,5-Dinitrobenzoyl chloride. [Link]
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Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]
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PubChem. 3-Iodo-5-nitrobenzoic acid. [Link]
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Organic Syntheses. p-Nitrobenzoyl chloride. [Link]
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Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. Process for producing nitrobenzoyl chloride.
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ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
- Google Patents.
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Cheméo. Chemical Properties of 3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3). [Link]
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ResearchGate. Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). [Link]
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PubChem. 3-Amino-5-nitrobenzoic acid. [Link]
Sources
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